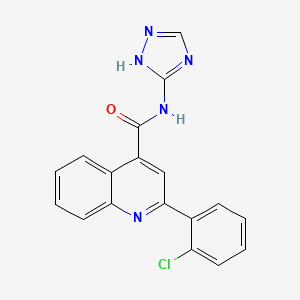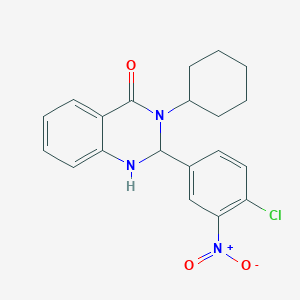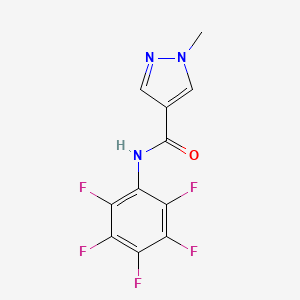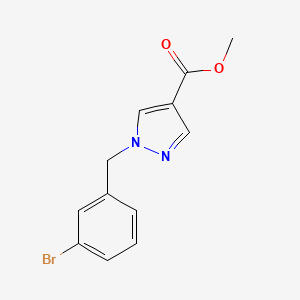![molecular formula C20H12BrN3O4S B10905001 (5Z)-2-(4-bromoanilino)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B10905001.png)
(5Z)-2-(4-bromoanilino)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-BROMOPHENYL)IMINO]-5-{(Z)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMOPHENYL)IMINO]-5-{(Z)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-THIAZOLAN-4-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-bromobenzaldehyde with 2-nitrobenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the final thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMOPHENYL)IMINO]-5-{(Z)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromine atom can produce a variety of functionalized thiazole derivatives .
Scientific Research Applications
2-[(4-BROMOPHENYL)IMINO]-5-{(Z)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: The compound is used in studies to understand the mechanisms of action of thiazole derivatives and their interactions with biological targets.
Industrial Applications: It can be used in the development of new materials with specific properties, such as antimicrobial coatings and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(4-BROMOPHENYL)IMINO]-5-{(Z)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets in cells. The compound can inhibit the biosynthesis of essential bacterial lipids, leading to the disruption of cell membrane integrity and cell death. Additionally, it can interfere with the replication of cancer cells by binding to DNA and inhibiting key enzymes involved in cell division .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: This compound shares a similar thiazole core and exhibits antimicrobial and anticancer activities.
4-BROMOPHENYLACETONITRILE: Another brominated compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-[(4-BROMOPHENYL)IMINO]-5-{(Z)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its potential as a multi-target drug candidate make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C20H12BrN3O4S |
|---|---|
Molecular Weight |
470.3 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)imino-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H12BrN3O4S/c21-12-5-7-13(8-6-12)22-20-23-19(25)18(29-20)11-14-9-10-17(28-14)15-3-1-2-4-16(15)24(26)27/h1-11H,(H,22,23,25)/b18-11- |
InChI Key |
RJQHLDOZVIELRQ-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)Br)S3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC=C(C=C4)Br)S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-bromopyridin-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10904928.png)
![6'-amino-6-chloro-3'-methyl-2-oxo-1'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B10904933.png)
![N-(3,4-dichlorophenyl)-4-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B10904944.png)
![N'~1~,N'~6~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hexanedihydrazide](/img/structure/B10904948.png)
![2-[(3-bromophenyl)amino]-N'-(2-methylcyclohexylidene)butanehydrazide](/img/structure/B10904949.png)
![N-[(E)-{5-[(2-chlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10904960.png)

![(2E,2'E)-N,N'-butane-1,4-diylbis[3-(4-methylphenyl)prop-2-enamide]](/img/structure/B10904973.png)
![[(3-Benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B10904985.png)
![2-(3-chlorophenoxy)-N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B10904992.png)



![N-(2,4-difluorophenyl)-2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10905015.png)
